(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid

Descripción general

Descripción

Molecular Structure Analysis

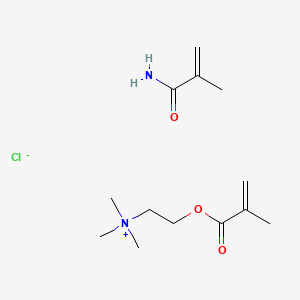

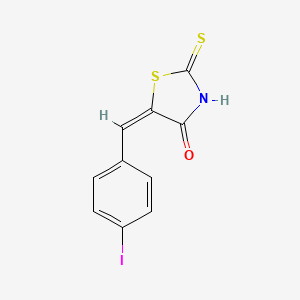

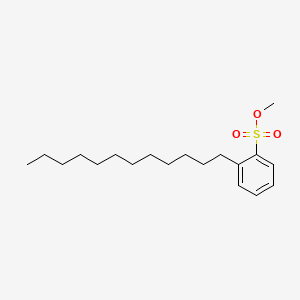

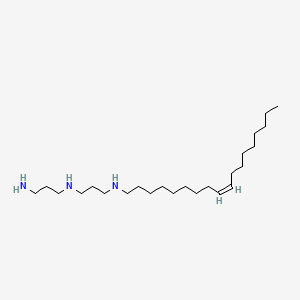

The molecular structure of ®-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid consists of a phenyl ring with an amino group attached to the 2-position and a carboxylic acid group at the 3-position. The stereochemistry is specified as ® , indicating the absolute configuration of the chiral center .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Drug Design and Delivery

Boronic acids and their esters, which include compounds like D-4-Aminomethylphe, are highly considered for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .

Neutron Capture Therapy

Neutron Capture Therapy (NCT) is a non-invasive approach for the destruction of cancer cells . It’s based on the selective accumulation of 10B-containing compounds (like D-4-Aminomethylphe) into malignant cells . Subsequent irradiation with low-energy neutrons promotes 10B decay to 4He and 7Li atoms, which can both exert a localized cytotoxicity for the tumor cell .

Pharmaceutical Applications

D-Amino acids, including D-4-Aminomethylphe, have great potential in treating diseases . They have shown overwhelming success in disengaging biofilm, which might provide promise to inhibit microbial infection . Moreover, they can effectively restrain the growth of cancer cells .

Neurological Disease Treatment

D-Amino acids have been reported as potential therapeutic agents for treating neurological diseases . They can regulate the physiological function of organisms and have been regarded as biomarkers of diseases .

Tissue/Organ Injury Treatment

D-Amino acids can also be used for treating tissue or organ injuries . They have protective effects and can help in the recovery process .

Reproduction Function Amelioration

D-Amino acids have been found to ameliorate reproduction function . They can regulate various physiological processes related to reproduction .

Biofilm Infection Prevention

D-Amino acids, including D-4-Aminomethylphe, have been found effective in preventing biofilm infection . They can disengage biofilm and inhibit microbial infection .

Cancer Cell Growth Inhibition

D-Amino acids can effectively restrain the growth of cancer cells . They have been found to have potential applications in cancer treatment .

Safety and Hazards

Mecanismo De Acción

Mode of Action

It is likely that this compound interacts with its targets by binding to specific receptor sites, thereby initiating a series of biochemical reactions .

Biochemical Pathways

It is possible that this compound could influence the phenylpropanoid pathway, which is involved in the biosynthesis of various phenolic compounds .

Pharmacokinetics

Given its structural similarity to other phenolic compounds, it is likely to be well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

Some studies suggest that similar compounds may have antioxidant and anticancer activities .

Propiedades

IUPAC Name |

(2R)-2-amino-3-[4-(aminomethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-6-8-3-1-7(2-4-8)5-9(12)10(13)14/h1-4,9H,5-6,11-12H2,(H,13,14)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNVNKFUEUXUWDV-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426934 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

CAS RN |

1217662-97-9 | |

| Record name | (R)-2-Amino-3-(4-(aminomethyl)phenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B1599382.png)

![N-Cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoic acid](/img/structure/B1599392.png)